3-bromo-5-methoxy-N-(2-methylpropyl)aniline
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Overview
Description
3-Bromo-5-methoxy-N-(2-methylpropyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a bromine atom at the third position, a methoxy group at the fifth position, and an N-(2-methylpropyl) group attached to the aniline ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methoxy-N-(2-methylpropyl)aniline typically involves multiple steps. One common method includes the bromination of 5-methoxyaniline followed by the introduction of the N-(2-methylpropyl) group. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst. The final step involves the alkylation of the aniline derivative with 2-methylpropyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-N-(2-methylpropyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
3-Bromo-5-methoxy-N-(2-methylpropyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It may serve as a precursor for drugs or therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-5-methoxy-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The N-(2-methylpropyl) group can affect the compound’s solubility and binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methoxypyridine: Similar in structure but with a pyridine ring instead of an aniline ring.
3-Bromo-5-methoxybenzene: Lacks the N-(2-methylpropyl) group, making it less complex.
5-Methoxy-2-bromoaniline: Similar but with different substitution patterns on the aniline ring.
Uniqueness
3-Bromo-5-methoxy-N-(2-methylpropyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-bromo-5-methoxy-N-(2-methylpropyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-8(2)7-13-10-4-9(12)5-11(6-10)14-3/h4-6,8,13H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZPJOAIUBPGQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC(=CC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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